2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
Description
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol (CAS: 954127-39-0) is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a tert-butyl group at position 2, a chlorine atom at position 6, and a thiol (-SH) group at position 5. Its molecular formula is C₁₁H₁₂ClNOS, with a molecular weight of 241.74 g/mol .
Properties
IUPAC Name |
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-11(2,3)10-13-7-5-4-6(12)9(15)8(7)14-10/h4-5,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWJSXGIQCRPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including oxidoreductases and transferases, through its thiol group, which can form covalent bonds with the active sites of these enzymes. These interactions often result in the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes and receptors. The thiol group of the compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein conformation and function. This can result in either the inhibition or activation of enzyme activity, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At higher doses, it can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are often dose-dependent, with a clear threshold beyond which the compound becomes harmful to cells and tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are crucial for the detoxification and elimination of the compound from the body, ensuring that it does not accumulate to toxic levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity, as they determine its availability and concentration at the target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis.
Biological Activity
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of this compound features a benzoxazole ring with a tert-butyl and a chlorosubstituent, which influence its solubility, reactivity, and interaction with biological targets. The thiol group is particularly significant for its biochemical interactions.
Target Interactions
The compound interacts with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activities.
Biochemical Pathways
Benzoxazoles, including this compound, are known to interfere with cellular processes such as:
- Cell Division : By affecting signaling pathways related to cell cycle regulation.
- Protein Synthesis : Through interactions with ribosomal proteins or translation factors.
- Gene Expression : By influencing transcription factors and other regulatory proteins.
Antimicrobial Activity
Research indicates that compounds in the benzoxazole family exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive bacteria, suggesting potential applications in treating infections .
Anticancer Properties
Benzoxazoles have been studied for their anticancer activities. The modulation of signaling pathways involved in cell proliferation and apoptosis makes them candidates for cancer therapy. Specific studies have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may possess similar properties .
Enzyme Inhibition
The compound has been implicated in the inhibition of enzymes such as tyrosinase, which is involved in melanin production. This suggests potential applications in skin depigmentation treatments .
Case Studies and Research Findings
- Cytotoxicity in B16F10 Cells : A study evaluated the effects of related benzoxazole compounds on B16F10 melanoma cells. Compounds were tested at varying concentrations (0, 1, 2, and 5 μM) for 48 and 72 hours. Results indicated significant cytotoxic effects at higher concentrations, supporting further investigation into their use as anticancer agents .
- Tyrosinase Inhibition : A series of compounds related to the benzoxazole scaffold were evaluated for their ability to inhibit tyrosinase activity. The compound displayed promising IC50 values indicating strong inhibitory potency, which could be leveraged for cosmetic applications .
Data Summary
Scientific Research Applications
Biochemical Applications
1. Enzyme Interactions
The thiol group of 2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol allows it to form covalent bonds with the active sites of various enzymes. This property can lead to modulation of enzyme activity, either inhibiting or activating specific pathways depending on the enzyme involved. Notably, it has shown interactions with oxidoreductases and transferases, which are critical in metabolic processes.
2. Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds, including those similar to this compound, exhibit antimicrobial properties. These compounds have been evaluated for their effectiveness against pathogens such as Mycobacterium tuberculosis. In vitro studies have demonstrated their potential as anti-tubercular agents, suggesting that modifications to the benzothiazole structure can enhance bioactivity and selectivity .
Medicinal Chemistry Applications
1. Drug Development
The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in creating new therapeutic agents for infectious diseases. For instance, studies have shown that modifications to similar compounds can significantly improve their pharmacokinetic properties and efficacy against resistant strains of bacteria .
2. Case Studies in Disease Models
In recent studies, the application of this compound in disease models has been explored. For example, its use in evaluating the efficacy of new treatments for myasthenia gravis has been documented, where its biochemical properties were leveraged to understand disease mechanisms better .
Table 1: Enzyme Interaction Profiles
| Enzyme Type | Interaction Type | Effect |
|---|---|---|
| Oxidoreductases | Covalent Bonding | Modulation of activity |
| Transferases | Inhibition | Decreased substrate conversion |
| Hydrolases | Activation | Enhanced product formation |
Table 2: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 5 | Mycobacterium tuberculosis |
| Benzothiazole Derivative A | 3 | Staphylococcus aureus |
| Benzothiazole Derivative B | 10 | Escherichia coli |
Comparison with Similar Compounds
Key Observations:
Melting Points : The dibenzyl malonate 5hr exhibits the highest melting point (125–127°C), attributed to π-π stacking of benzyl groups, whereas the target compound’s melting point remains unreported .
Synthetic Yields : Malonate derivatives were synthesized in 75–82% yields using Q-catalyzed reactions and column chromatography, suggesting efficient protocols for complex heterocycles .
Preparation Methods
General Synthetic Strategy
The synthesis of benzoxazole derivatives like 2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol typically starts from substituted 2-aminophenol or related precursors, which undergo cyclization with appropriate reagents to form the benzoxazole core. The key steps involve:
- Introduction of the tert-butyl group at position 2.
- Chlorination at position 6.
- Thiolation at position 7.
These steps are often performed sequentially or through functional group transformations on an intermediate benzoxazole scaffold.
Chlorination and Thiolation Sequence
According to patent literature and synthetic protocols for related benzoxazole derivatives, the 6-chloro substituent is introduced by electrophilic aromatic substitution or by using chlorinated precursors. Subsequently, the 7-position is functionalized with a thiol group through displacement or substitution reactions:
Chlorination at position 6 : Achieved by selective chlorination methods familiar to synthetic chemists, often using reagents such as N-chlorosuccinimide or other chlorinating agents under controlled conditions to avoid over-chlorination or unwanted side reactions.
Thiolation at position 7 : The 7-chloro compound can be converted to the 7-thiol derivative by nucleophilic substitution with sulfur nucleophiles or by reduction of disulfide intermediates. For example, displacement of a 7-chloro substituent with thiolating agents or sulfur sources under basic conditions.
This approach is supported by the description in patent WO1995019970A1, which outlines displacement of a 7-chloro compound with ammonia or primary amines, and by analogy, thiol substitution can be achieved similarly.
Use of Phosphorus Pentasulfide for Thiolation
Phosphorus pentasulfide (P2S5) is a classical reagent used to introduce sulfur functionalities into heterocyclic compounds. In the context of benzoxazole derivatives, P2S5 can be employed to convert carbonyl or related precursors into thiocarbonyl intermediates, which upon further reaction yield thiol-substituted benzoxazoles.
Radical-Mediated Thiolation and Catalytic Methods
Recent research has explored radical-type thiolation reactions of benzoxazole derivatives:
Asymmetric radical-type 1,2-alkoxy-sulfenylation methods use benzoxazole-2-thiol as a radical donor to introduce sulfur functionalities under catalytic conditions with high enantioselectivity. These methods involve catalytic cross-coupling with alkenes in the presence of tert-butyl hydroperoxide (TBHP) and alcohol solvents, producing thiolated benzoxazoles with controlled stereochemistry.
Catalysts such as chiral N-salicylidene-tert-butylglycinates facilitate these radical thiolation reactions, yielding products with enantioselectivities up to 94% ee under mild conditions.
Radical mechanisms involve homolytic cleavage of sulfur-oxygen bonds and radical addition to alkenes, followed by trapping with alcohols or other nucleophiles to afford thiol-substituted benzoxazoles.
Summary Table of Preparation Methods
Detailed Research Findings
The radical thiolation approach using benzoxazole-2-thiol as a radical donor and tert-butyl hydroperoxide as an oxidant allows the introduction of sulfur at the 7-position with control over stereochemistry. The reaction proceeds via radical intermediates, with the tert-butyl group providing steric effects that influence selectivity.
The catalytic systems developed show that lowering the temperature to 0 °C improves both yield and enantioselectivity, albeit with longer reaction times (24–31 h), indicating a trade-off between kinetics and selectivity.
The use of phosphorus pentasulfide followed by methyl iodide activation enables functionalization at the 4-position of related heterocycles, suggesting similar activation strategies could be adapted for benzoxazole thiol derivatives.
Nanocatalyst-assisted cyclization methods provide a reliable route to the benzoxazole core, which can be further modified to introduce the tert-butyl and thiol substituents. These methods are advantageous for their operational simplicity, high yields, and environmental compatibility.
Q & A
Basic: What are the standard synthetic routes for 2-(tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol?
The synthesis typically involves multi-step reactions starting from substituted benzothiazole precursors. For example, a chloroacetyl chloride intermediate can be prepared by reacting 2-amino-7-chloro-6-fluorobenzothiazole with chloroacetyl chloride under reflux in ethanol. Subsequent condensation with thiourea or aminooxazole derivatives under reflux conditions yields the target compound. Key steps include TLC monitoring, recrystallization from methanol/ethanol, and purification via sodium bicarbonate washes .
Advanced: How can researchers optimize synthesis yield and purity for this compound?
Yield optimization may involve adjusting reaction parameters such as:
- Catalyst selection : Potassium carbonate and KI (used in analogous thiazolo-triazine syntheses) improve reaction efficiency .
- Solvent systems : Ethanol or THF/Et₃N mixtures enhance solubility of intermediates .
- Reaction time : Extended reflux durations (e.g., 12–24 hours) ensure completion, as seen in thiourea-mediated cyclization steps .
- Temperature control : Gradual addition of reagents at cooled temperatures minimizes side reactions .
Basic: What analytical techniques are critical for confirming the structure of this compound?
- TLC : Used to monitor reaction progress (e.g., ethyl acetate:methanol:water = 10:1:1) .
- Melting point determination : Validates purity (e.g., sharp melting points between 113–127°C for related derivatives) .
- ¹H/¹³C-NMR : Confirms substituent positions (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., S-H stretches at ~2500 cm⁻¹) .
Advanced: How can structural ambiguities in derivatives be resolved using spectroscopic data?
Advanced NMR techniques (e.g., 2D-COSY, HSQC) can resolve overlapping signals in aromatic regions. For example, NOESY correlations clarify spatial arrangements of tert-butyl and chloro substituents. ESI-MS and high-resolution EI-MS provide exact mass validation, distinguishing between isomeric byproducts . IR absorption bands (e.g., C=N stretches at 1600–1650 cm⁻¹) further differentiate oxazole/thiazole rings .
Basic: What pharmacological activities have been reported for structurally related benzothiazoles?
Analogous 7-chloro-6-fluoro-benzothiazole derivatives exhibit moderate analgesic (tail-flick test) and anti-inflammatory (carrageenan-induced edema) activities in vivo. Activities correlate with electron-withdrawing substituents (e.g., chloro, fluoro) enhancing bioavailability .
Advanced: How can structure-activity relationships (SAR) guide the design of novel derivatives?
SAR studies suggest:
- Electron-deficient aromatic rings : Chloro/fluoro groups increase metabolic stability but may reduce solubility.
- Side-chain modifications : Substitution with morpholine or piperidine rings (as in thiazolo-triazines) improves CNS penetration .
- Schiff base formation : Introducing arylidenylamino groups enhances anti-inflammatory efficacy by modulating COX-2 inhibition .
Basic: How should researchers assess the compound’s stability under experimental conditions?
- Storage : Store under inert gas (argon) at low temperatures (-20°C) to prevent oxidation of the thiol group.
- Degradation tests : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products .
Advanced: How to address contradictions in reported bioactivity data across studies?
Methodological discrepancies (e.g., animal models, dosage regimes) must be analyzed. For example:
- Dose-dependent effects : Higher doses may saturate metabolic pathways, altering efficacy .
- Assay variability : Standardize protocols (e.g., use of positive controls like indomethacin for anti-inflammatory assays) .
Advanced: What in silico strategies predict molecular targets or toxicity profiles?
- Molecular docking : Simulate interactions with COX-2 or µ-opioid receptors using PDB structures (e.g., 5KIR for COX-2) .
- ADMET prediction : Tools like EPA’s DSSTox assess toxicity risks (e.g., hepatotoxicity via cytochrome P450 inhibition) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Column chromatography is impractical for large batches; switch to fractional crystallization .
- Byproduct management : Optimize stoichiometry to minimize thiol oxidation byproducts (e.g., disulfide formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
